
2,3-Diisopropylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is one of the isomers of diisopropylnaphthalene, characterized by the presence of two isopropyl groups attached to the naphthalene ring at the 2 and 3 positions. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisopropylnaphthalene typically involves the alkylation of naphthalene with propylene. This reaction is catalyzed by acidic catalysts such as aluminum chloride (AlCl₃) or zeolites. The reaction conditions include elevated temperatures and controlled pressure to ensure the selective formation of the 2,3-isomer.
Industrial Production Methods: In industrial settings, the production of this compound often employs a two-stage crystallization method to achieve high purity. The process involves the initial alkylation of naphthalene followed by separation and purification steps to isolate the desired isomer .
化学反応の分析
Types of Reactions: 2,3-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding naphthalene dicarboxylic acids.
Reduction: Reduction reactions can modify the isopropyl groups or the naphthalene ring itself.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Naphthalene dicarboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
科学的研究の応用
2,3-Diisopropylnaphthalene finds applications in various scientific research fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2,3-Diisopropylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.
2,7-Diisopropylnaphthalene: Isomer with isopropyl groups at the 2 and 7 positions.
Comparison: 2,3-Diisopropylnaphthalene is unique due to its specific isomeric structure, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for distinct applications .
特性
CAS番号 |
94133-81-0 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
2,3-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(15)12(3)4/h5-12H,1-4H3 |
InChIキー |
VHLCCRACDZFEFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


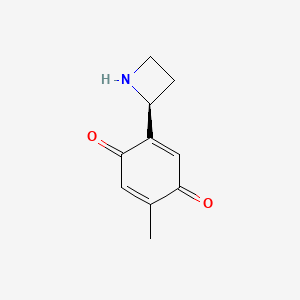
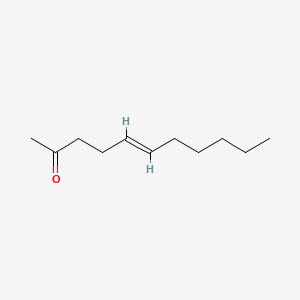
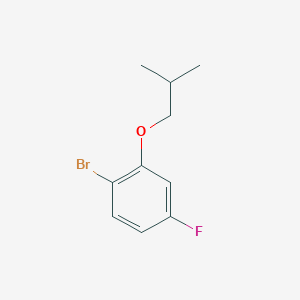
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

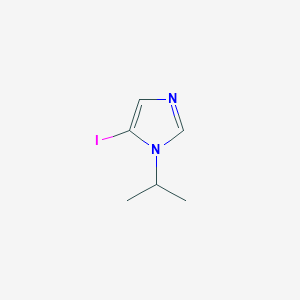
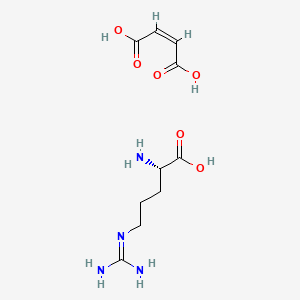
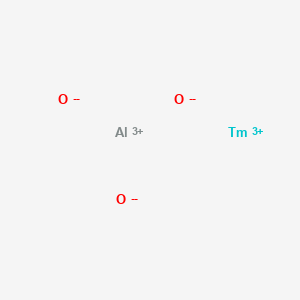
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)
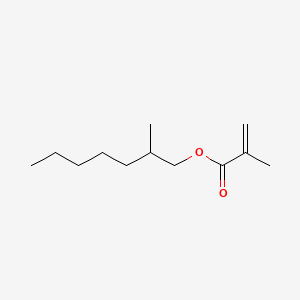
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
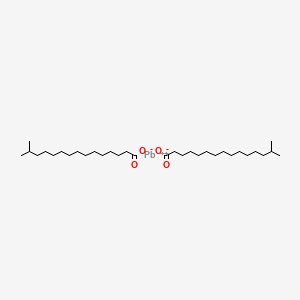
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)
